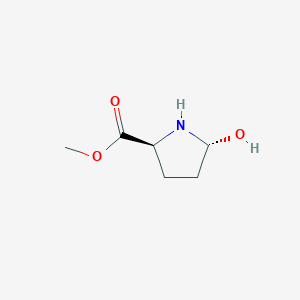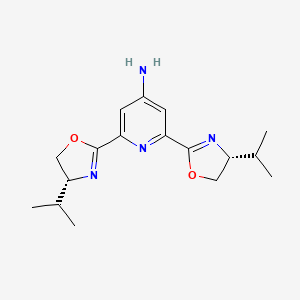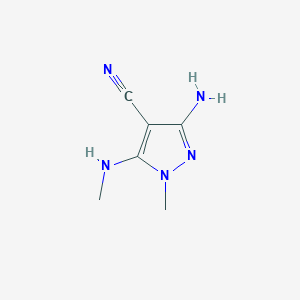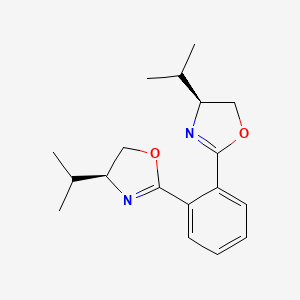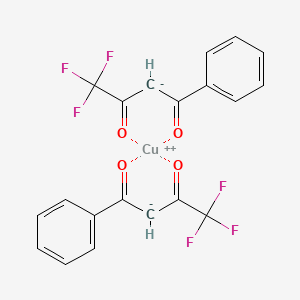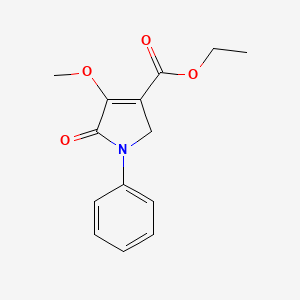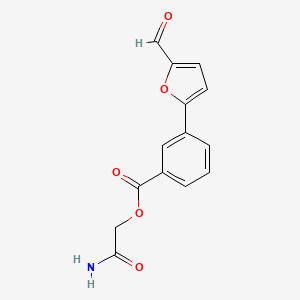
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is a complex organic compound that features a furan ring substituted with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester typically involves multiple steps. One common approach starts with the preparation of 5-formyl-2-furanylboronic acid, which can be synthesized through the reaction of 5-formyl-2-furanboronic acid with appropriate reagents . This intermediate is then subjected to further reactions to introduce the benzoic acid and carbamoylmethyl ester functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: The major product is 3-(5-Carboxy-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Reduction: The major product is 3-(5-Hydroxymethyl-furan-2-yl)-benzoic acid carbamoylmethyl ester.
Substitution: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Aplicaciones Científicas De Investigación
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential as antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials, such as polymers and resins.
Mecanismo De Acción
The mechanism by which 3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets through its formyl and ester groups, potentially inhibiting or modifying enzyme activity. The furan ring can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Formyl-2-furanylboronic acid
- 5-Formyl-2-thienylboronic acid
- 3-(5-Benzylfuran-2-yl)-3-phenylpropanoic acid
Uniqueness
3-(5-Formyl-furan-2-yl)-benzoic acid carbamoylmethyl ester is unique due to its combination of a furan ring with a formyl group and a benzoic acid moiety esterified with a carbamoylmethyl group. This structure provides distinct chemical reactivity and potential for diverse applications compared to its similar compounds.
Propiedades
Fórmula molecular |
C14H11NO5 |
|---|---|
Peso molecular |
273.24 g/mol |
Nombre IUPAC |
(2-amino-2-oxoethyl) 3-(5-formylfuran-2-yl)benzoate |
InChI |
InChI=1S/C14H11NO5/c15-13(17)8-19-14(18)10-3-1-2-9(6-10)12-5-4-11(7-16)20-12/h1-7H,8H2,(H2,15,17) |
Clave InChI |
WRCLUTLBGWJTMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OCC(=O)N)C2=CC=C(O2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


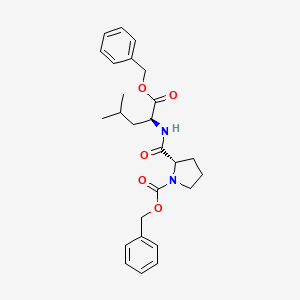
![4-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine hydrochloride](/img/structure/B12877100.png)
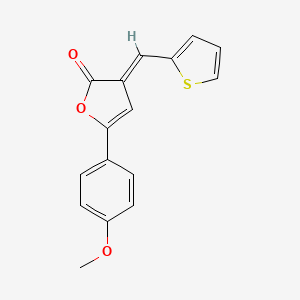
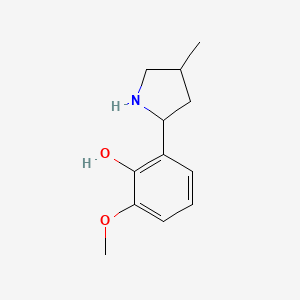
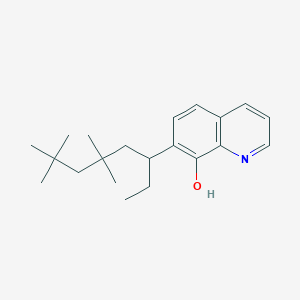
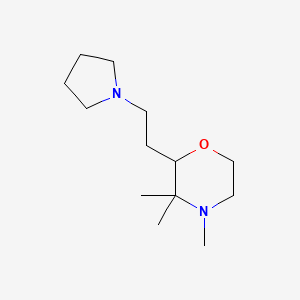
![Pyridin-4-amine 2-(benzo[d]isoxazol-3-yl)maleate](/img/structure/B12877130.png)
![2-(Bromomethyl)-4-methoxybenzo[d]oxazole](/img/structure/B12877131.png)
